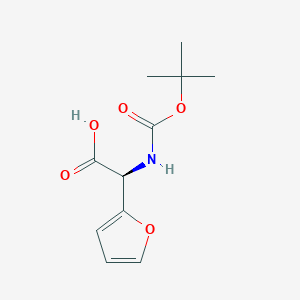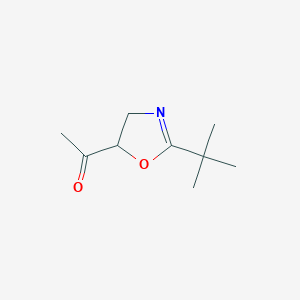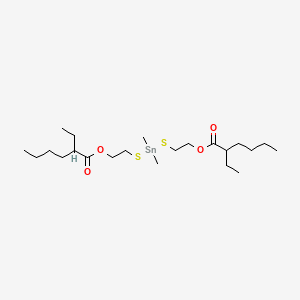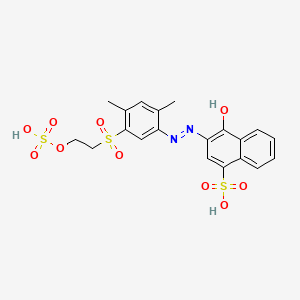
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a naphthalene ring, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce additional sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust in acidic medium.
Substitution Reactions: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various sulfonated or desulfonated derivatives.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This cleavage can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-((2,4-dimethyl-5-sulfonylphenyl)azo)-4-hydroxy-
- 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-hydroxy-
Uniqueness
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern on the naphthalene ring and the presence of both sulfooxyethyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and applications, particularly in the field of dye chemistry.
Propriétés
Numéro CAS |
67828-18-6 |
|---|---|
Formule moléculaire |
C20H20N2O10S3 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
3-[[2,4-dimethyl-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O10S3/c1-12-9-13(2)18(33(24,25)8-7-32-35(29,30)31)10-16(12)21-22-17-11-19(34(26,27)28)14-5-3-4-6-15(14)20(17)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
Clé InChI |
SWPLODLAJSGBPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)CCOS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


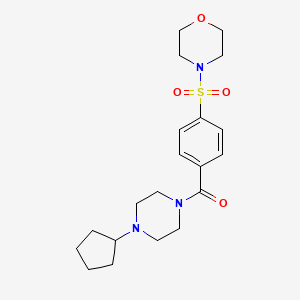
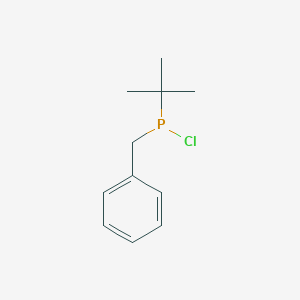

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
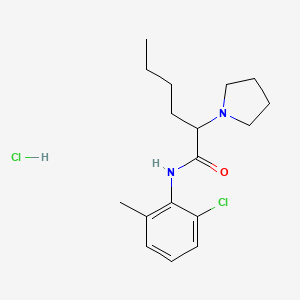
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)


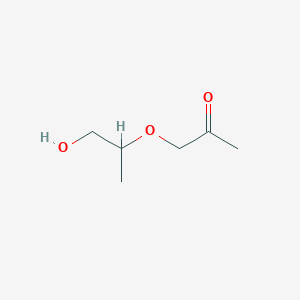
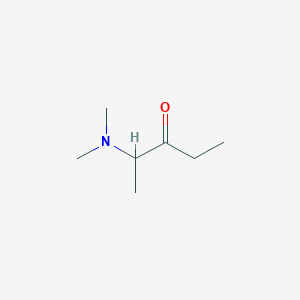
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
